molecular formula C9H9N B1329489 4-Methylbenzyl cyanide CAS No. 2947-61-7

4-Methylbenzyl cyanide

Cat. No.: B1329489
CAS No.: 2947-61-7
M. Wt: 131.17 g/mol
InChI Key: RNHKXHKUKJXLAU-UHFFFAOYSA-N
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Safety and Hazards

4-Methylbenzyl cyanide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylbenzylamine.

    Hydrolysis: 4-Methylphenylacetic acid.

Comparison with Similar Compounds

Uniqueness of 4-Methylbenzyl cyanide: this compound is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This methyl group can affect the electron density on the benzene ring, making it more reactive towards certain electrophilic and nucleophilic reagents .

Properties

IUPAC Name

2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHKXHKUKJXLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183674
Record name p-Tolylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2947-61-7
Record name 4-Methylphenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2947-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-TOLYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Methylbenzyl cyanide react with potassium superoxide in the presence of 18-crown-6?

A: According to research [], this compound reacts with potassium superoxide (KO2) in the presence of 18-crown-6 under ultrasonic conditions to yield α-(4-methylbenzoyl)-4-methylbenzyl cyanide and 4-methylbenzoic acid. Interestingly, the reaction outcome differs significantly from benzyl cyanide, which produces α-benzoylbenzyl cyanide under the same conditions. This difference highlights the impact of the methyl substitution on the aromatic ring. When the reaction with this compound is carried out with simple stirring instead of sonication, no products are formed. This suggests that ultrasound plays a crucial role in activating the reaction. While reflux conditions can also facilitate the reaction, they lead to lower yields compared to sonication.

Q2: Can this compound be used to synthesize fluorescent compounds?

A: While the provided research [, ] doesn't directly address this question, it does offer insight into the reactivity of this compound. The paper focuses on nucleophilic substitution reactions of 5-nitrobenzimidazole derivatives with this compound under basic conditions []. This reaction leads to the formation of 3-alkyl-8-methyl-3H-imidazo[4,5-a]acridines, a class of fluorescent heterocyclic compounds. While the paper doesn't explicitly state that this compound contributes to the fluorescence of the final product, its incorporation into the molecular structure could influence the compound's photophysical properties. Further research would be needed to determine the specific role of this compound in the fluorescence of these newly synthesized compounds.

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